5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide
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Overview
Description
5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.309 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide typically involves the reaction of 2-ethyl-N,N-dimethylbenzamide with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylmethoxy-2-ethyl-N,N-dimethylbenzamide: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group.
2-Ethyl-N,N-dimethylbenzamide: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
Uniqueness
5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-10-5-6-12(17-11-7-8-11)9-13(10)14(16)15(2)3/h5-6,9,11H,4,7-8H2,1-3H3 |
InChI Key |
WFHSXHSJCYCPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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